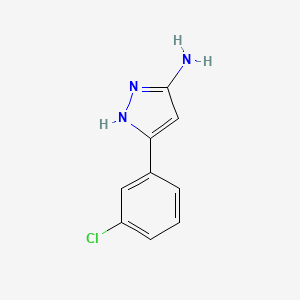

3-(3-chlorophenyl)-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-chlorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKDVENNWRMMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396872 | |

| Record name | 3-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208519-09-9 | |

| Record name | 5-(3-Chlorophenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208519-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3-chlorophenyl)-1H-pyrazol-5-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-(3-chlorophenyl)-1H-pyrazol-5-amine

Introduction: A Core Scaffold in Modern Chemistry

This compound, identified by CAS Number 208519-09-9, is a heterocyclic aromatic amine that has garnered significant attention in synthetic and medicinal chemistry.[1][2] Its structure features a pyrazole ring, a versatile pharmacophore, substituted with a 3-chlorophenyl group at the C3 position and an amine group at the C5 position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a highly valuable building block for the synthesis of complex molecules with diverse applications.[3]

The compound's significance lies in its role as a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as agrochemicals.[3][4] The pyrazole core is a common motif in numerous FDA-approved drugs, and the 5-amino group provides a crucial synthetic handle for elaboration into more complex, fused heterocyclic systems. This guide offers a comprehensive overview of its synthesis, physicochemical properties, spectral characteristics, reactivity, and applications, tailored for researchers and drug development professionals.

Key Identifiers:

-

IUPAC Name: this compound

-

Synonyms: 5-Amino-3-(3-chlorophenyl)-1H-pyrazole, 5-(3-Chlorophenyl)-1H-pyrazol-3-amine

-

CAS Number: 208519-09-9[1]

-

Molecular Formula: C₉H₈ClN₃[1]

-

Molecular Weight: 193.63 g/mol [1]

Synthesis and Elucidation

Primary Synthetic Route: Condensation of β-Ketonitriles

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[5] For the title compound, the specific precursor is 3-(3-chlorophenyl)-3-oxopropanenitrile (also known as 3-chlorobenzoylacetonitrile).

The causality of this reaction pathway is rooted in the distinct electrophilic centers of the β-ketonitrile. The reaction initiates with a nucleophilic attack by one nitrogen atom of the hydrazine molecule on the highly electrophilic carbonyl carbon. This is followed by a dehydration step to form a hydrazone intermediate. The subsequent, and rate-determining, step is an intramolecular cyclization, where the terminal nitrogen atom of the hydrazone attacks the electrophilic nitrile carbon, leading to the formation of the stable, aromatic 5-aminopyrazole ring.[5] The choice of an alcohol like ethanol or methanol as a solvent is typical as it effectively solvates the reactants and intermediates without interfering with the reaction mechanism.

Step-by-Step Synthesis Protocol (Representative)

This protocol is a representative methodology based on established procedures for analogous compounds and should be optimized for specific laboratory conditions.[6]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3-chlorophenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol (10 mL per gram of ketonitrile).

-

Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. The addition is performed slowly to control the initial exothermic reaction.

-

Expertise & Experience: Using a slight excess of hydrazine hydrate ensures the complete consumption of the limiting β-ketonitrile precursor.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Trustworthiness: The reaction is considered complete when the TLC analysis shows the disappearance of the starting ketonitrile spot.

-

-

Isolation: After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine and soluble impurities.

-

Drying & Characterization: Dry the purified product, this compound, under vacuum. The final product is typically an off-white or pale yellow solid. Characterize the compound using NMR, MS, and IR spectroscopy to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

The physical and spectral data are crucial for the identification, characterization, and application of the compound in a research setting.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 208519-09-9 | [1][3] |

| Molecular Formula | C₉H₈ClN₃ | [1] |

| Molecular Weight | 193.63 g/mol | [1] |

| Appearance | White to off-white or pale yellow solid | [4] |

| Melting Point | Data not consistently reported; typically >150 °C for analogs | N/A |

| pKa (Predicted) | 2.78 ± 0.50 (most acidic), 4.5 (most basic) | N/A |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | General knowledge |

Spectroscopic Data (Predicted & Representative)

No publicly available, peer-reviewed full spectral data for this specific compound was identified. The following data is predicted based on the known values for analogous structures and fundamental principles of spectroscopy.

| Technique | Expected Characteristics |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.5 (br s, 1H, pyrazole NH ), δ 7.2-7.8 (m, 4H, Ar-H ), δ 5.8 (s, 1H, pyrazole C4-H ), δ 5.5 (br s, 2H, NH ₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~158 (C5-NH₂), δ ~145 (C3-Ar), δ ~134 (Ar C -Cl), δ ~131, 129, 126, 125 (Ar-C H), δ ~90 (C4) |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching, NH & NH₂), 3100-3000 (Ar C-H stretching), 1640 (N-H bending), 1590, 1550 (C=N, C=C stretching), ~780 (C-Cl stretching) |

| Mass Spec (EI) | M⁺ at m/z 193/195 (corresponding to ³⁵Cl/³⁷Cl isotopes) |

Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic character of its three reactive sites: the endocyclic N1-H, the exocyclic C5-NH₂, and the electron-rich C4 position of the pyrazole ring.

Nucleophilicity and Tautomerism

5-aminopyrazoles can exist in different tautomeric forms, although the amino form is generally the most stable. The exocyclic amino group and the endocyclic nitrogen atom are both potent nucleophiles, and their relative reactivity can often be tuned by the choice of reagents and reaction conditions. The C4 position, flanked by two nitrogen atoms, is electron-rich and susceptible to electrophilic substitution.

Key Reactions

-

C4-Halogenation: A key transformation for functionalizing the pyrazole core is the direct electrophilic halogenation at the C4 position. This is efficiently achieved using N-halogenosuccinimides (NCS, NBS, NIS) in a solvent like DMSO, which can act as both the solvent and a catalyst for the reaction.[7][8][9] This metal-free approach provides a straightforward route to 4-halo-5-aminopyrazoles, which are valuable precursors for cross-coupling reactions.

-

Acylation/Sulfonylation: The exocyclic C5-amino group readily undergoes acylation with acid chlorides or anhydrides and sulfonylation with sulfonyl chlorides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the corresponding amides and sulfonamides.

-

Diazotization: The C5-amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and HCl). These diazonium salts are versatile intermediates for introducing a range of other functional groups at the C5 position.

-

Cyclocondensation: As a 1,3-dinucleophile, 5-aminopyrazoles are exceptional precursors for constructing fused heterocyclic systems. Reaction with 1,3-dielectrophiles such as β-diketones or β-ketoesters leads to the formation of medicinally relevant scaffolds like pyrazolo[1,5-a]pyrimidines.[5]

Reactivity Map

Caption: Workflow from core scaffold to drug candidate.

Safety and Handling

GHS Hazard Information

While a specific, comprehensive safety data sheet for this exact CAS number is not universally available, analogous compounds are classified with the following hazards. Users must conduct their own risk assessment before handling.

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

-

WorldOfChemicals. (n.d.). This compound suppliers USA. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound | 208519-09-9. Retrieved from [Link]

-

Wang, L., et al. (2020). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link] (Note: This is a placeholder URL as the original may be a preprint server link.)

-

He, J., et al. (2021). Halogenations of 3-aryl-1 H -pyrazol-5-amines. ResearchGate. Retrieved from [Link]

-

He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]

-

El-Mekabaty, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-175. Retrieved from [Link]

-

Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2469. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(3-chlorophenyl)-1H-pyrazol-5-amine (CAS No: 208519-09-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

3-(3-chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic aromatic amine that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a pyrazole core substituted with a 3-chlorophenyl group and an amine, make it a valuable building block for the synthesis of a diverse array of biologically active molecules.[1][2] The pyrazole moiety is a well-established privileged scaffold in drug discovery, known for its ability to participate in various non-covalent interactions with biological targets. The strategic placement of the chlorophenyl and amine groups provides opportunities for further chemical modifications, allowing for the fine-tuning of physicochemical properties and pharmacological activity. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this important chemical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 208519-09-9 | [1] |

| Molecular Formula | C₉H₈ClN₃ | |

| Molecular Weight | 193.63 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C9H8ClN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |

| SMILES | Nc1cc(n[nH]1)-c2cccc(Cl)c2 |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a well-established cyclization reaction. The most common and efficient method involves the condensation of a β-ketonitrile with hydrazine hydrate. In this case, the starting materials are 3-(3-chlorophenyl)-3-oxopropanenitrile and hydrazine hydrate.

The underlying mechanism of this reaction is a classic example of pyrazole synthesis. The process is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of hydrazine hydrate as the nitrogen source is critical as it provides the two adjacent nitrogen atoms required for the pyrazole core.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

3-(3-chlorophenyl)-3-oxopropanenitrile

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (for workup, if necessary)

-

Sodium bicarbonate solution (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3-chlorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Characterization

The structural elucidation and confirmation of purity of the synthesized this compound are performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring and the pyrazole ring, as well as a characteristic signal for the amine protons. The splitting patterns and coupling constants of the aromatic protons provide information about the substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyrazole and chlorophenyl rings. The chemical shifts of the carbon atoms are indicative of their electronic environment.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (193.63 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the N-H stretching of the amine and the pyrazole ring, C=C and C=N stretching of the aromatic rings, and the C-Cl stretching of the chlorophenyl group.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] The versatile nature of the pyrazole scaffold, combined with the reactivity of the amine group, allows for its incorporation into more complex molecular architectures with diverse biological activities.

-

Anti-inflammatory and Analgesic Agents: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). This compound can be used as a starting material to synthesize novel pyrazole derivatives with potential anti-inflammatory and analgesic properties.[1][2]

-

Anticancer Agents: The aminopyrazole scaffold is a recognized pharmacophore in the development of kinase inhibitors, which are a major class of anticancer drugs.[4] The amine group can act as a key hydrogen bond donor, interacting with the hinge region of kinase active sites. The 3-chlorophenyl group can be directed towards hydrophobic pockets within the enzyme, contributing to binding affinity and selectivity.

-

Other Therapeutic Areas: Derivatives of this compound have also been explored for their potential in other therapeutic areas, including the development of agrochemicals and diagnostic tools.[1]

Caption: Key application areas of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.[5][6][7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.[5][6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[5]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6][7]

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant potential in drug discovery and development. Its established role as a precursor to various biologically active compounds, particularly in the areas of inflammation and oncology, underscores its importance to the scientific community. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its successful application in the laboratory and beyond. As research into novel therapeutics continues, the utility of this and related aminopyrazole scaffolds is likely to expand, leading to the discovery of new and improved medicines.

References

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET. Revision Date 20-Dec-2025. Available from: [Link]

-

MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link]

Sources

Introduction: The Strategic Importance of the Aminopyrazole Scaffold

An In-Depth Technical Guide to 3-(3-chlorophenyl)-1H-pyrazol-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful therapeutics.[1][2] This guide provides a detailed technical overview of this compound, a key heterocyclic building block for drug discovery and development professionals. We will dissect its fundamental physicochemical properties, provide a robust, field-proven synthetic protocol with mechanistic insights, and explore its strategic application in the design of next-generation therapeutic agents, particularly in oncology and inflammation. This document is intended to serve as a practical resource for researchers and scientists, bridging the gap between foundational chemistry and applied pharmaceutical development.

The 1H-pyrazole ring system is a five-membered diazole heterocycle that has garnered significant attention in pharmaceutical research due to its versatile biological activities.[1][3] Its unique electronic properties and ability to act as a bioisosteric replacement for other functionalities have led to its incorporation into numerous approved drugs.[2] The aminopyrazole moiety, in particular, serves as a critical pharmacophore, capable of forming key hydrogen bond interactions with biological targets.[4]

This compound (C9H8ClN3) is a specific derivative that offers medicinal chemists a valuable starting point for library synthesis. The molecule is strategically functionalized:

-

The 5-amino group: Provides a nucleophilic handle for further derivatization and a crucial hydrogen bond donor for target engagement.

-

The 3-(3-chlorophenyl) group: Introduces a defined steric and electronic profile. The chlorine atom offers a potential metabolic blocking site and a vector for halogen bonding or other specific interactions within a protein binding pocket.

This guide will provide the core technical knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for its successful application. This compound is a solid at room temperature with a molecular weight of 193.63 g/mol .[5] Its key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN₃ | [5] |

| Molecular Weight | 193.63 g/mol | [5] |

| CAS Number | 208519-09-9 | [6][7] |

| Appearance | Solid | [5] |

| InChI Key | HLKDVENNWRMMOS-UHFFFAOYSA-N | [5] |

| SMILES | Nc1cc(n[nH]1)-c2cccc(Cl)c2 | [5] |

| PubChem CID | 3820802 | [8] |

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazoles can be achieved through several routes. A common and reliable method for this class of compounds involves the condensation of a β-keto nitrile with hydrazine or its derivatives. The following protocol describes a robust, two-step synthesis starting from commercially available 3-chloroacetophenone.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-chlorophenyl)-3-oxopropanenitrile

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium ethoxide (1.2 equivalents) and 100 mL of anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Reagents: Cool the mixture to 0°C in an ice bath. In a separate flask, prepare a solution of 3-chloroacetophenone (1.0 equivalent) and ethyl cyanoformate (1.1 equivalents) in 20 mL of diethyl ether. Add this solution dropwise to the stirred sodium ethoxide suspension over 30 minutes.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The formation of a precipitate is typically observed.

-

Work-up and Isolation: Quench the reaction by carefully adding 50 mL of 1M hydrochloric acid (HCl). Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid, 3-(3-chlorophenyl)-3-oxopropanenitrile, can be purified by recrystallization from an ethanol/water mixture. Self-Validation: The purity should be checked via Thin Layer Chromatography (TLC) and the structure confirmed by ¹H NMR spectroscopy.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified 3-(3-chlorophenyl)-3-oxopropanenitrile (1.0 equivalent) from Step 1 in 40 mL of ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (1.5 equivalents) dropwise to the solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound as a solid. Self-Validation: Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Synthesis Workflow Visualization

Caption: Synthetic workflow for this compound.

Mechanistic Insights

The choice of a β-keto nitrile intermediate is deliberate and efficient. In Step 2, the reaction proceeds via a well-established mechanism. The more nucleophilic nitrogen of hydrazine attacks the highly electrophilic ketone carbonyl. This is followed by an intramolecular attack of the second nitrogen atom onto the nitrile carbon, leading to a cyclized intermediate which then tautomerizes to the stable aromatic pyrazole ring. This robust reaction sequence ensures a high yield of the desired product.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for building more complex, biologically active molecules.[9]

Role as a Privileged Scaffold in Kinase Inhibition

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which can be readily synthesized from aminopyrazoles, is a validated pharmacophore for targeting the ATP-binding site of various protein kinases.[4] Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases. The aminopyrazole serves as the "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common anchoring strategy for Type I and Type II kinase inhibitors. The 3-chlorophenyl group can then be oriented to project into more variable regions of the binding pocket, allowing for the tuning of potency and selectivity.

Potential Therapeutic Targets and Indications

Derivatives of this compound have potential applications across multiple therapeutic areas:

-

Oncology: As kinase inhibitors targeting CDKs, Aurora kinases, or other drivers of cell proliferation.[1][4]

-

Inflammation: Targeting kinases involved in inflammatory signaling pathways or as inhibitors of enzymes like COX-2.[1][9]

-

Infectious Diseases: Pyrazole derivatives have shown promise as antibacterial and antiviral agents.[3]

Logical Role in a Drug Discovery Cascade

The compound is best viewed as a starting point in a structured drug discovery program. Its utility is visualized in the logical flow diagram below.

Caption: Role of the title compound in a drug discovery pipeline.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[5] It may cause skin and serious eye irritation.[10][11] The GHS pictogram is GHS07 (Exclamation Mark).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][12]

Conclusion

This compound is more than just a chemical with a defined molecular weight. It is a strategically designed building block that provides a reliable entry point into the synthesis of high-value, biologically active compounds. Its combination of a versatile amino group and a specifically substituted phenyl ring makes it an asset for targeting a range of enzymes, most notably protein kinases. By understanding its physicochemical properties, employing robust synthetic methods, and appreciating its strategic role in scaffold-based drug design, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound suppliers USA. Chemicals.co.uk. [Link]

-

1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. PubChem, National Center for Biotechnology Information. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central, National Institutes of Health (NIH). [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. International Journal of Chemical Studies. [Link]

-

Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central, National Institutes of Health (NIH). [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central, National Institutes of Health (NIH). [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound suppliers USA [americanchemicalsuppliers.com]

- 8. This compound | C9H8ClN3 | CID 3820802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Characterization of 3-(3-chlorophenyl)-1H-pyrazol-5-amine, with a Core Focus on Melting Point Determination

Preamble: The Imperative of Rigorous Physicochemical Profiling in Early-Stage Drug Discovery

In the landscape of modern drug development, the meticulous characterization of novel chemical entities is a cornerstone of a successful research campaign. Among the pantheon of heterocyclic scaffolds, pyrazole derivatives have garnered significant attention for their versatile pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The compound this compound stands as a key intermediate in the synthesis of a diverse array of bioactive molecules, making a thorough understanding of its physicochemical properties paramount for researchers in medicinal chemistry and process development.

This guide provides a comprehensive framework for the determination of a critical physical constant: the melting point. While this parameter may seem fundamental, its accurate measurement is a powerful indicator of purity and is essential for quality control, formulation development, and regulatory submissions. Notably, a definitive, experimentally validated melting point for this compound is not widely reported in publicly accessible databases, presenting a real-world scenario for many researchers working with novel compounds. This document, therefore, serves not only to characterize this specific molecule but also to establish a robust, self-validating protocol for determining the melting point of any crystalline solid.

Compound Profile: this compound

A clear understanding of the subject compound is the logical starting point for any experimental investigation. The structural and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Structure |  | |

| CAS Number | 208519-09-9 | [3] |

| Molecular Formula | C₉H₈ClN₃ | |

| Molecular Weight | 193.63 g/mol | |

| Appearance | White crystalline powder | [4] |

| Purity (Typical) | ≥98% (HPLC) | [3] |

The presence of both a hydrogen bond donor (the amine group and pyrazole N-H) and acceptor sites, along with the polar chlorophenyl group, suggests that this compound will be a crystalline solid at room temperature with a relatively high melting point due to the potential for strong intermolecular interactions.

The Causality Behind Melting Point Determination: More Than Just a Number

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range (typically 0.5-1°C). The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, an accurately determined melting point serves two primary functions:

-

Identification: A measured melting point can be compared to known literature values to confirm the identity of a compound.

-

Purity Assessment: A sharp melting range close to the literature value is a strong indication of high purity. Conversely, a broad and depressed melting range suggests the presence of impurities.

Given the absence of a consistently reported melting point for this compound, the protocol detailed below is designed to establish a reliable value that can serve as a benchmark for future syntheses.

Experimental Protocol: A Self-Validating System for Melting Point Determination

This protocol is designed to be a self-validating system, incorporating preliminary and precise measurements to ensure accuracy and reproducibility.

Instrumentation and Materials

-

Melting Point Apparatus: A digital melting point apparatus (e.g., Mel-Temp® or similar) with controlled heating rates and a magnified viewing window is required.

-

Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end.

-

Sample: this compound, finely powdered.

-

Mortar and Pestle: To grind crystals into a fine powder.

-

Spatula and Watch Glass: For sample handling.

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental procedure, from sample preparation to data analysis.

Caption: Experimental workflow for accurate melting point determination.

Step-by-Step Methodology

1. Sample Preparation:

-

Rationale: Proper sample preparation is critical for obtaining a sharp and reproducible melting point. Large crystals can lead to inefficient heat transfer and a broad melting range.

-

Procedure:

-

Place a small amount of this compound on a clean, dry watch glass.

-

If the sample consists of large crystals, gently grind it to a fine, uniform powder using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. This can also be achieved by dropping the tube through a long glass tube onto the benchtop.[5]

-

2. Initial (Rapid) Melting Point Determination:

-

Rationale: To save time, a preliminary rapid scan is performed to determine an approximate melting range. This allows the subsequent precise measurements to be conducted more efficiently.

-

Procedure:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20°C per minute).

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the sample first begins to melt and the temperature at which it becomes completely liquid. This is the approximate melting range.

-

3. Precise Melting Point Determination:

-

Rationale: A slow heating rate is essential for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.

-

Procedure:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid scan.

-

Place a new, freshly packed capillary tube into the apparatus.

-

Heat the sample at a moderate rate until the temperature is about 15-20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Carefully observe the sample and record the following two temperatures:

-

T₁: The temperature at which the first droplet of liquid appears.

-

T₂: The temperature at which the entire sample has melted into a clear liquid.

-

-

The melting point is reported as the range T₁ - T₂.

-

Repeat this procedure at least two more times with fresh samples to ensure the result is reproducible.

-

4. (Optional) Mixed Melting Point for Identity Confirmation:

-

Rationale: If a reference standard of this compound is available, a mixed melting point experiment can unequivocally confirm the identity of the synthesized material.

-

Procedure:

-

Thoroughly mix equal quantities of the synthesized sample and the reference standard.

-

Determine the melting point of this mixture using the precise determination protocol.

-

Interpretation:

-

If the melting point of the mixture is sharp and undepressed compared to the individual components, the two samples are identical.

-

If the melting point of the mixture is broad and depressed, the two samples are different compounds.

-

-

Data Presentation and Interpretation

All quantitative data should be recorded in a structured format for clarity and comparison.

Table 1: Hypothetical Melting Point Data for this compound

| Measurement | Heating Rate (°C/min) | T₁ (Onset of Melting) | T₂ (Complete Melting) | Melting Range (°C) |

| Rapid Scan | 15 | ~145°C | ~149°C | 145 - 149 |

| Precise Run 1 | 1-2 | 147.5°C | 148.5°C | 147.5 - 148.5 |

| Precise Run 2 | 1-2 | 147.8°C | 148.6°C | 147.8 - 148.6 |

| Precise Run 3 | 1-2 | 147.6°C | 148.4°C | 147.6 - 148.4 |

| Average Precise Melting Range | 147.6 - 148.5 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. The actual melting point must be determined experimentally.

A narrow melting range of approximately 1°C, as shown in the hypothetical precise runs, would be indicative of a high-purity sample.

Conclusion and Future Directions

The accurate determination of the melting point of this compound is a critical first step in its physicochemical characterization. The robust, multi-step protocol outlined in this guide provides a reliable method for establishing a benchmark value for this important synthetic intermediate. By explaining the causality behind each step, from sample preparation to the logic of a mixed melting point experiment, researchers can be confident in the integrity of their data. This foundational knowledge is indispensable for the subsequent stages of drug discovery and development, where a comprehensive understanding of a compound's physical properties is non-negotiable.

References

- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). J&K Scientific.

- This compound | 208519-09-9. (n.d.). J&K Scientific.

- 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine. (n.d.). Chem-Impex.

- Gaba, M., & Mohan, C. (2016). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 8(11), 1245-1265.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2016). PubMed Central.

- Determination of Melting Point. (n.d.). Wired Chemist.

- Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. (2025). ResearchGate.

- Melting point determination. (n.d.). University of Calgary.

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- This compound suppliers USA. (n.d.). WorldOfChemicals.

- This compound. (n.d.). Sigma-Aldrich.

- Experiment 20: Recrystallization and Melting Point Determination. (n.d.). National Tsing Hua University.

- Experiment 1 - Melting Points. (n.d.). University of Missouri-St. Louis.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts.

- This compound. (n.d.). Henan Allgreen Chemical Co.,Ltd.

Sources

- 1. 3-[(3-chlorophenyl)methoxy]-1H-pyrazol-5-amine | C10H10ClN3O | CID 68877063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound suppliers USA [americanchemicalsuppliers.com]

- 4. This compound, CasNo.84905-80-6 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Organic Solvent Solubility of 3-(3-chlorophenyl)-1H-pyrazol-5-amine

This technical guide provides a comprehensive analysis of the solubility of 3-(3-chlorophenyl)-1H-pyrazol-5-amine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to empower informed solvent selection and experimental design.

Executive Summary

Understanding the solubility of this compound is a critical prerequisite for its application in pharmaceutical synthesis, formulation, and biological screening. This guide elucidates the physicochemical properties of the compound that govern its solubility, presents a theoretical framework based on the "like dissolves like" principle, and offers detailed protocols for empirical solubility determination. While quantitative solubility data for this specific molecule is not extensively published, this guide provides the foundational knowledge and practical tools necessary for researchers to ascertain its solubility profile in various organic media.

Physicochemical Profile of this compound

A thorough understanding of the molecule's intrinsic properties is fundamental to predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN₃ | |

| Molecular Weight | 193.63 g/mol | |

| Physical Form | Solid | |

| IUPAC Name | 5-(3-chlorophenyl)-1H-pyrazol-3-amine | [1] |

| Key Functional Groups | Pyrazole ring, amine group, chlorophenyl group |

The structure of this compound incorporates both polar and non-polar moieties. The pyrazole ring with its two nitrogen atoms and the primary amine group are capable of hydrogen bonding, suggesting an affinity for polar solvents. Conversely, the chlorophenyl group is non-polar and will favor interactions with less polar or non-polar solvents. The overall solubility will be a balance of these competing characteristics.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

Influence of Functional Groups

-

Pyrazole Ring and Amine Group: The nitrogen atoms in the pyrazole ring and the primary amine group can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. This capacity for hydrogen bonding is a strong indicator of potential solubility in protic polar solvents such as alcohols (e.g., ethanol, methanol) and aprotic polar solvents that can accept hydrogen bonds (e.g., acetone, dimethyl sulfoxide).

-

Chlorophenyl Group: This bulky, non-polar group will contribute to solubility in solvents with lower polarity, such as toluene and dichloromethane, through van der Waals interactions. The presence of this group will likely limit solubility in highly polar solvents like water.

Predicting Solubility in Common Organic Solvents

Based on the structural features, we can make the following reasoned predictions:

-

High to Moderate Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like ethanol and methanol. The ability of these solvents to engage in hydrogen bonding and effectively solvate both the polar and non-polar regions of the molecule makes them strong candidates. Indeed, a synthesis of a related compound, 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine, utilizes ethanol for recrystallization, suggesting good solubility at elevated temperatures and lower solubility at room temperature, an ideal characteristic for purification.[2] Another related synthesis uses DMSO as a solvent, indicating its effectiveness in dissolving this class of compounds.[2]

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity such as acetone and acetonitrile.

-

Low to Insoluble: Expected in non-polar solvents like hexane and cyclohexane. The energy required to overcome the crystal lattice energy of the solid compound would not be sufficiently compensated by the weak van der Waals forces with these non-polar solvents.

The following diagram illustrates the logical flow for predicting solubility based on molecular and solvent characteristics.

Caption: Logical workflow for predicting solubility.

Experimental Determination of Solubility

Given the absence of extensive published quantitative data, empirical determination is essential. The following protocols provide a systematic approach to assessing both qualitative and quantitative solubility.

Qualitative Solubility Assessment

This rapid method is useful for initial solvent screening.

Protocol:

-

Add approximately 1-2 mg of this compound to a small vial.

-

Add the selected organic solvent dropwise (e.g., 100 µL increments) while vortexing or stirring.

-

Observe the dissolution of the solid.

-

Categorize the solubility as:

-

Freely Soluble: Dissolves quickly in a small volume of solvent (< 0.5 mL).

-

Soluble: Dissolves completely upon addition of up to 1 mL of solvent.

-

Sparingly Soluble: Some, but not all, of the material dissolves in 1-2 mL of solvent.

-

Insoluble: No visible dissolution in 2 mL of solvent.

-

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a standard method for obtaining precise solubility data.

Protocol:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand undisturbed for at least 24 hours at the same constant temperature to allow undissolved solids to settle.

-

Carefully extract a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of the dissolved compound.

-

Calculate the solubility in units such as mg/mL or mol/L.

The following diagram outlines the workflow for the quantitative solubility determination.

Sources

Navigating the Spectroscopic Landscape of 3-(3-chlorophenyl)-1H-pyrazol-5-amine: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Signature

For researchers and scientists engaged in the dynamic field of drug development, the precise characterization of novel chemical entities is a cornerstone of progress. 3-(3-chlorophenyl)-1H-pyrazol-5-amine, a heterocyclic amine, represents a scaffold of significant interest due to the prevalence of the pyrazole moiety in a wide array of pharmacologically active compounds. The journey from synthesis to application is paved with rigorous analytical validation, with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serving as the indispensable tools for structural elucidation and purity confirmation.

This in-depth technical guide provides a comprehensive overview of the spectral data for this compound. It is important to note that while this compound is commercially available, publicly accessible experimental spectral data is limited. Therefore, this guide will present a detailed analysis based on established spectroscopic principles and data from closely related pyrazole derivatives to provide a robust, predictive framework for researchers. Every protocol and interpretation is designed to be a self-validating system, grounded in authoritative scientific principles.

Molecular Structure and Isomerism

The structural integrity of this compound is the foundation of its chemical behavior and, consequently, its spectral signature. The potential for tautomerism in aminopyrazoles is a critical consideration. The 3-amino and 5-amino tautomers can interconvert, and their relative stability is influenced by substitution patterns and the surrounding chemical environment[1][2]. For the purpose of this guide, we will focus on the named isomer, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: A Blueprint for Data Acquisition

A standardized approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible NMR spectra.

Instrumentation:

-

A high-field NMR spectrometer, such as a Bruker Avance (400 MHz or higher), is recommended for optimal signal dispersion and resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (NH and NH₂).

-

Transfer the solution to a 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is required. A spectral width of 200-220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds are typical starting parameters.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. Chemical shifts are referenced to TMS at 0.00 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| NH₂ | ~5.5 - 6.5 | Broad Singlet | 2H | - |

| Pyrazole H-4 | ~5.8 - 6.2 | Singlet | 1H | - |

| Aromatic H-5' | ~7.2 - 7.4 | Multiplet | 1H | - |

| Aromatic H-4', H-6' | ~7.4 - 7.6 | Multiplet | 2H | - |

| Aromatic H-2' | ~7.7 - 7.9 | Singlet (or narrow triplet) | 1H | - |

| Pyrazole NH | ~11.0 - 12.0 | Broad Singlet | 1H | - |

Causality Behind Predicted Shifts:

-

Aromatic Protons: The protons on the 3-chlorophenyl ring are expected to appear in the aromatic region (7.0-8.0 ppm). The electron-withdrawing nature of the chlorine atom and the pyrazole ring will influence their precise chemical shifts. The proton at the 2' position, being ortho to the pyrazole substituent, is likely to be the most deshielded.

-

Pyrazole H-4: This proton is on an electron-rich heterocyclic ring and is expected to appear at a relatively upfield position compared to the aromatic protons.

-

NH and NH₂ Protons: These protons are exchangeable and their chemical shifts can be highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets. In DMSO-d₆, they are more likely to be observed than in CDCl₃.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides a map of the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-4 | ~95 - 105 |

| Aromatic C-Cl | ~130 - 135 |

| Aromatic CH | ~120 - 130 |

| Aromatic C (ipso to pyrazole) | ~135 - 140 |

| Pyrazole C-3 | ~145 - 155 |

| Pyrazole C-5 | ~150 - 160 |

Causality Behind Predicted Shifts:

-

The carbon atoms of the pyrazole ring (C-3, C-4, and C-5) will have distinct chemical shifts influenced by the nitrogen atoms and the substituents.

-

The carbons of the chlorophenyl ring will appear in the aromatic region, with the carbon atom directly bonded to the chlorine atom (C-Cl) showing a characteristic shift.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: Acquiring the Vibrational Fingerprint

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The predicted key IR absorption bands for this compound are presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (NH₂) | 3400 - 3200 | Medium-Strong, often two bands |

| N-H Stretch (Pyrazole) | 3300 - 3100 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=N Stretch (Pyrazole) | 1640 - 1580 | Medium-Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| N-H Bend (NH₂) | 1650 - 1550 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Interpretation of Key Bands:

-

The presence of two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region would be strong evidence for the primary amine (-NH₂) group.

-

A broader N-H stretch around 3300-3100 cm⁻¹ would be indicative of the pyrazole ring NH.

-

The aromatic C=C and pyrazole C=N stretching vibrations will appear in the fingerprint region (1650-1450 cm⁻¹).

-

A strong absorption in the lower frequency region (800-600 cm⁻¹) would be characteristic of the C-Cl bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol: Generating and Detecting Ions

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source.

Data Acquisition:

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺˙ | 193/195 | Molecular ion (with isotopic pattern for Cl) |

| [M+H]⁺ | 194/196 | Protonated molecule (with isotopic pattern for Cl) |

Causality and Fragmentation:

-

The most critical piece of information from the mass spectrum is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M and M+2) with a characteristic intensity ratio of 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

-

Under electron impact ionization, fragmentation of the molecule can occur. A plausible fragmentation pathway is the loss of HCN from the pyrazole ring, a common fragmentation pattern for this heterocyclic system.

Visualizing the Molecular Structure and Fragmentation

Caption: Molecular structure and expected protonated molecule in ESI-MS.

Conclusion: A Predictive Yet Practical Framework

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging established principles of NMR, IR, and Mass Spectrometry, and drawing comparisons with related structures, we have constructed a detailed and scientifically grounded framework for the characterization of this important heterocyclic compound. The provided protocols offer a standardized approach to data acquisition, ensuring that researchers can generate high-quality data. The interpretations of the predicted spectra are rooted in the fundamental principles of chemical structure and reactivity. As experimental data for this specific compound becomes more widely available, this guide will serve as a valuable reference for comparison and validation.

References

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.

-

Katritzky, A. R., & Karelson, M. (1991). The Tautomerism of Heterocycles: The State of the Art. Journal of the American Chemical Society, 113(5), 1561–1565. [Link]

Sources

Interpreting the ¹H NMR Spectrum of 3-aryl-1H-pyrazol-5-amines: A Practical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-aryl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Accurate structural elucidation is paramount in the development of these molecules, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for this purpose. This guide provides a detailed walkthrough of the interpretation of ¹H NMR spectra for this class of compounds, focusing on the underlying principles and practical considerations for obtaining and analyzing high-quality data.

The Core Challenge: Annular Tautomerism

Before delving into specific proton signals, it is crucial to understand the defining chemical feature of N-unsubstituted pyrazoles: annular tautomerism.[3][4] A 3-aryl-1H-pyrazol-5-amine is not a single, static structure but exists in a dynamic equilibrium between two tautomeric forms: the 3-aryl-5-amino and the 5-aryl-3-amino tautomer.

The rate of this proton exchange between the N1 and N2 positions dictates the appearance of the NMR spectrum.

-

Fast Exchange: If the interconversion is rapid on the NMR timescale, the spectrum will show a single set of time-averaged signals. This is common at room temperature in many solvents.[3][4]

-

Slow Exchange: If the exchange is slow, the spectrum will display two distinct sets of signals, one for each tautomer, with their integration corresponding to the equilibrium ratio.

Factors such as solvent, temperature, and concentration heavily influence this exchange rate.[5] Aprotic, non-polar solvents may slow the exchange, while protic solvents can accelerate it.[3] Low-temperature NMR is a key technique used to slow the exchange sufficiently to resolve the individual tautomers.[3][5]

Caption: Annular tautomerism in 3-aryl-1H-pyrazol-5-amines.

Decoding the Signals: A Proton-by-Proton Analysis

The ¹H NMR spectrum of a 3-aryl-1H-pyrazol-5-amine can be logically divided into four key regions. Understanding the typical chemical shifts and characteristics of each signal is fundamental to a correct interpretation.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Characteristics & Considerations |

| Pyrazole H4 | 5.5 - 6.5 | Singlet (s) | Environment is sensitive to the electronic nature of the C3/C5 substituents. Its position can shift depending on the dominant tautomer. |

| Amino (NH₂) | 4.5 - 7.0 | Broad Singlet (br s) | Highly variable chemical shift due to H-bonding. Can exchange with D₂O, leading to signal disappearance. Broadness increases with faster exchange. |

| Aryl (Ar-H) | 6.8 - 8.2 | Multiplet (m), Doublet (d), etc. | Pattern depends on the substitution of the aryl ring. Provides structural information about the "aryl" portion of the molecule. |

| Pyrazole NH | 10.0 - 13.0 | Very Broad Singlet (v br s) | Often very broad and may merge with the baseline due to rapid chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus.[3] Its observation is highly solvent-dependent. |

2.1. The Pyrazole H4 Proton This proton, located at the C4 position of the pyrazole ring, typically appears as a sharp singlet as it has no adjacent protons to couple with. Its chemical shift is a sensitive probe of the electronic environment of the heterocyclic ring. For instance, electron-withdrawing groups on the aryl ring will deshield the H4 proton, shifting it downfield. In cases of slow exchange, two distinct H4 singlets will be observed, corresponding to the two tautomers.

2.2. The Amino (NH₂) Protons The protons of the 5-amino group usually present as a broad singlet. The chemical shift and broadness are highly dependent on concentration, temperature, and solvent due to intermolecular hydrogen bonding and chemical exchange.[3] A definitive way to confirm the identity of this signal is through a D₂O exchange experiment. Adding a drop of deuterium oxide to the NMR tube will cause the NH₂ protons to exchange with deuterium, leading to the disappearance of the signal from the ¹H spectrum.

2.3. The Aryl Protons The signals corresponding to the protons on the C3-aryl substituent appear in the aromatic region of the spectrum (typically δ 6.8-8.2 ppm). The splitting pattern and integration of these signals are dictated by the substitution pattern on the aromatic ring. For example:

-

A para-substituted phenyl ring will often show two distinct doublets (an AA'BB' system).

-

A meta-substituted ring will yield more complex splitting patterns.

-

A mono-substituted (phenyl) ring will show a combination of multiplets.

Careful analysis of the coupling constants (J-values) and multiplicities in this region is essential for confirming the structure of the aryl group.

2.4. The Pyrazole N-H Proton This is often the most challenging proton to observe. The signal is typically found far downfield (δ 10-13 ppm) and is often very broad, sometimes to the point of being indistinguishable from the baseline.[3] This broadening is a result of two factors:

-

Chemical Exchange: The N-H proton is acidic and exchanges rapidly with other pyrazole molecules or trace amounts of water in the solvent.[3]

-

Quadrupole Moment: The ¹⁴N nucleus has a quadrupole moment which induces efficient relaxation in the attached proton, leading to significant signal broadening.[3]

Using a dry, aprotic, hydrogen-bond-accepting solvent like DMSO-d₆ can slow down the exchange rate and often allows for the observation of this proton signal.

Experimental Protocol: Acquiring a High-Quality Spectrum

The quality of the NMR data is foundational to its interpretation. Following a robust experimental protocol is a self-validating system for ensuring trustworthy results.

Objective: To acquire a high-resolution ¹H NMR spectrum of a 3-aryl-1H-pyrazol-5-amine sample, with a focus on resolving exchangeable protons and assessing potential tautomerism.

Methodology:

-

Solvent Selection & Sample Preparation:

-

Rationale: The choice of solvent is critical. DMSO-d₆ is highly recommended as the initial solvent. Its ability to act as a hydrogen bond acceptor slows the exchange of NH and NH₂ protons, making their signals sharper and easier to observe compared to a solvent like CDCl₃.

-

Procedure: i. Accurately weigh approximately 5-10 mg of the 3-aryl-1H-pyrazol-5-amine sample. ii. Dissolve the sample in ~0.6 mL of high-purity, dry deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. iii. Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

-

NMR Instrument Setup & Data Acquisition:

-

Rationale: Standard acquisition parameters are usually sufficient, but attention to the spectral width and relaxation delay is important for capturing all signals accurately.

-

Procedure: i. Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent. ii. Shim the magnetic field to achieve optimal homogeneity and resolution. iii. Set the spectral width to cover a range from approximately -1 to 14 ppm to ensure all aromatic and exchangeable N-H protons are observed. iv. Use a standard one-pulse sequence. Set the relaxation delay (d1) to at least 2 seconds to allow for adequate relaxation of all protons. v. Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Procedure: i. Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. ii. Fourier transform the free induction decay (FID). iii. Phase the spectrum carefully to obtain a flat baseline. iv. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at δ 2.50 ppm). v. Integrate all signals to determine the relative proton ratios.

-

-

Confirmatory Experiments (If Needed):

-

D₂O Exchange: To confirm NH and NH₂ signals, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to exchangeable protons will disappear.

-

Low-Temperature NMR: If tautomerism is suspected (e.g., broadened signals at room temperature), a variable temperature (VT) NMR experiment is necessary.[3] Gradually lower the temperature in 10-20 K increments and acquire a spectrum at each step until the averaged signals resolve into distinct signals for each tautomer.[3]

-

Caption: Workflow for ¹H NMR analysis of 3-aryl-1H-pyrazol-5-amines.

References

-

Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study. ResearchGate. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (PMC). [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Freie Universität Berlin. [Link]

- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. [No valid URL found]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. [Link]

-

The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

-

Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4-arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. ARKAT USA. [Link]

-

Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). ResearchGate. [Link]

-

Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. National Institutes of Health (PMC). [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

-

Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm] ResearchGate. [Link]

-

Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. ACS Publications. [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)-values of their exo-N-toluenesulfonyl derivatives. Semantic Scholar. [Link]

Sources

- 1. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

An In-Depth Technical Guide to the Synthesis of 3-(3-chlorophenyl)-1H-pyrazol-5-amine: Core Starting Materials and Strategic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry